An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Chemical Research
An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Chemical Research
Abstract
1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS No. 15540-81-5) is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitro group, and two methyl groups, endows it with a versatile reactivity profile. The electron-withdrawing nature of the nitro group activates the C-Br bond for nucleophilic aromatic substitution, while the bromine atom itself serves as a crucial handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro moiety can be readily reduced to an amine, providing a key functional group for further derivatization. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and essential safety information for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
Precise identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical reagent. 1-Bromo-2,5-dimethyl-4-nitrobenzene is a solid at room temperature and is characterized by the identifiers and properties summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 15540-81-5 | PubChem[1], ChemScene[2] |
| IUPAC Name | 1-bromo-2,5-dimethyl-4-nitrobenzene | PubChem[1] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1], American Elements[3] |
| SMILES | CC1=CC(=C(C=C1Br)C)[O-] | PubChem[1] |
| InChIKey | LGWQRRHGAQXGGS-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 2-Bromo-5-nitro-p-xylene, 4-Bromo-2,5-dimethylnitrobenzene | PubChem[1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.06 g/mol | PubChem[1], ChemScene[2] |
| Melting Point | 93-95 °C | BOC Sciences |
| Boiling Point | (Not available) | |
| Appearance | (Not specified, likely a yellow solid based on analogs) | |
| XLogP3 | 3.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem[1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene (inferred from analogs) | Yancheng Longshen Chemical Co., Ltd.[4] |
| Storage Temperature | Room temperature or -20°C for long-term | ChemScene[2], United States Biological[5] |
Synthesis and Purification
The synthesis of 1-bromo-2,5-dimethyl-4-nitrobenzene is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary anilines into a wide array of functional groups. This pathway offers high yields and regiochemical control.
Mechanistic Rationale
The chosen synthetic route begins with the diazotization of 2,5-dimethyl-4-nitroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.
The subsequent Sandmeyer reaction involves the introduction of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the Cu(I) catalyst and yielding the final product.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for a structural isomer and represents a standard, field-proven methodology.[6]
Materials:
-
2,5-dimethyl-4-nitroaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH, 10% aq.)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) / Ethyl acetate (EA)
Procedure:
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Diazonium Salt Formation: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the starting aniline (e.g., 1.8 mmol) in a mixture of distilled water and 48% HBr. Cool the stirred mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 11.3 mmol in 4 mL water) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 15-30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (e.g., 24.3 mmol) in 48% HBr.[6]
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture to 60-70 °C for 15-30 minutes to ensure the reaction goes to completion.[6]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash with 10% aqueous NaOH to remove any residual acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., Petroleum Ether / Ethyl Acetate, 9:1 v/v) to afford the pure yellow solid product.[6]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene.
Spectroscopic Profile
Characterization of the final product is essential for confirming its identity and purity. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, its expected profile can be accurately predicted based on its structure and data from analogous compounds.[7]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Two singlets in the aromatic region (~7.5-8.0 ppm), one for each of the non-equivalent aromatic protons. Two singlets in the aliphatic region (~2.3-2.6 ppm), one for each of the non-equivalent methyl groups. |
| ¹³C NMR | Eight distinct signals: six in the aromatic region (four substituted, two unsubstituted carbons) and two in the aliphatic region for the methyl carbons. |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1540 and 1340-1360 cm⁻¹). Aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and a C-Br stretch (~500-650 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 229 and an M+2 peak at m/z 231 of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve loss of NO₂ (m/z 46) and Br (m/z 79/81). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-bromo-2,5-dimethyl-4-nitrobenzene stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The powerful electron-withdrawing nitro group, positioned para to the bromine atom, significantly acidifies the aromatic ring and stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[8][9][10] This makes the compound highly susceptible to SₙAr reactions. The bromine atom, a good leaving group, can be readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines), providing a direct route to introduce new functionalities at the C1 position.
-
Causality: The reaction rate is high because the nitro group's resonance and inductive effects create a significant partial positive charge at the carbon bearing the bromine, making it an excellent electrophilic site. The stability of the anionic intermediate is the key driving force for this mechanism.[11]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond serves as a classic handle for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery and materials science.[12][13]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid provides a powerful method for C-C bond formation, enabling the synthesis of complex biaryl systems.[14][15]
-
Heck Coupling: Reaction with an alkene allows for the formation of a new C-C bond and the synthesis of substituted styrenes.[16]
-
Buchwald-Hartwig Amination: Coupling with an amine provides a route to synthesize substituted anilines.
-
Stille Coupling: Reaction with an organostannane reagent is another effective C-C bond-forming strategy.
-
Experimental Insight: The choice of ligand, base, and solvent is critical for optimizing these reactions. For instance, bulky electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step in many catalytic cycles.[13]
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine (aniline) under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic media. This transformation is fundamental, as it unmasks a versatile amino group that can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions.
Caption: Key reaction pathways for 1-Bromo-2,5-dimethyl-4-nitrobenzene.
Safety and Handling
As with any nitroaromatic compound, 1-bromo-2,5-dimethyl-4-nitrobenzene must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Source: Inferred from GHS classifications of closely related isomers.
Handling and First Aid:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Applications in Research and Development
1-Bromo-2,5-dimethyl-4-nitrobenzene is not an end-product but rather a strategic intermediate. Its value lies in its role as a molecular scaffold. In drug development, it can be used to construct novel heterocyclic systems or as a key fragment in structure-activity relationship (SAR) studies. The biaryl motifs accessible through its Suzuki coupling are prevalent in many pharmacologically active compounds. In materials science, it can serve as a building block for organic light-emitting diodes (OLEDs), polymers, or dyes, where the electronic properties of the substituted benzene ring can be fine-tuned through its versatile reaction handles.
References
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Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
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National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. 1-Bromo-4,5-dimethoxy-2-nitrobenzene. Retrieved from [Link]
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